3-(2-chlorophenyl)-1H-pyrrole
Description
3-(2-Chlorophenyl)-1H-pyrrole is an organic compound belonging to the pyrrole family, characterized by a pyrrole ring substituted with a 2-chlorophenyl group.
Properties
IUPAC Name |
3-(2-chlorophenyl)-1H-pyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN/c11-10-4-2-1-3-9(10)8-5-6-12-7-8/h1-7,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMEUPZMTSYBPLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CNC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20506170 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71845-14-2 | |
| Record name | 3-(2-Chlorophenyl)-1H-pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20506170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-chlorophenyl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-chlorobenzaldehyde with an amine to form an imine intermediate, which then undergoes cyclization to yield the desired pyrrole derivative .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to enhance yield and purity. This often includes the use of catalysts and controlled temperature and pressure conditions to facilitate the cyclization process efficiently .
Chemical Reactions Analysis
Types of Reactions: 3-(2-Chlorophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can yield different hydrogenated derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrroles, pyrrole oxides, and hydrogenated pyrrole derivatives .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its biological activity, particularly its anticonvulsant and analgesic properties.
Medicine: Potential therapeutic agent for treating epilepsy and neuropathic pain.
Industry: Utilized in the development of new materials and chemical intermediates.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-1H-pyrrole involves its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates the activity of these channels, leading to its anticonvulsant and analgesic effects . The compound’s affinity for these channels suggests its potential use in managing epilepsy and neuropathic pain .
Comparison with Similar Compounds
3-(3-Chlorophenyl)-1H-pyrrole: Another pyrrole derivative with similar anticonvulsant properties.
3-(2-Chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamide: Exhibits both anticonvulsant and antinociceptive activities.
Uniqueness: 3-(2-Chlorophenyl)-1H-pyrrole is unique due to its specific interaction with neuronal channels, which distinguishes it from other similar compounds. Its efficacy in managing epilepsy and neuropathic pain, along with its relatively low toxicity, makes it a promising candidate for further research and development .
Biological Activity
3-(2-Chlorophenyl)-1H-pyrrole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₂H₈ClN
- Molar Mass : Approximately 221.64 g/mol
- Structure : The compound features a pyrrole ring substituted with a chlorophenyl group, which enhances its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its interaction with neuronal voltage-sensitive sodium channels and L-type calcium channels. This interaction modulates neuronal excitability, leading to its anticonvulsant and analgesic effects. Specifically, it has been shown to:
- Inhibit sodium channel activity, reducing neuronal firing.
- Modulate calcium influx, affecting neurotransmitter release and pain signaling pathways.
Anticonvulsant Properties
Research has demonstrated that this compound exhibits significant anticonvulsant activity. In animal models, it has been effective in reducing seizure frequency and severity, indicating its potential as a treatment for epilepsy.
Analgesic Effects
The compound also shows promise as an analgesic agent. Studies indicate that it can effectively alleviate neuropathic pain through its action on sodium and calcium channels, making it a candidate for managing chronic pain conditions.
Case Studies
- Anticonvulsant Study : In a controlled trial involving rats, administration of this compound resulted in a statistically significant reduction in seizure activity compared to the control group. The compound was administered at varying doses to determine the optimal effective concentration.
- Analgesic Efficacy : A study assessing the analgesic properties of the compound used a neuropathic pain model in mice. Results indicated that treatment with this compound significantly reduced pain responses measured by behavioral assays.
- Anticancer Activity : Although direct studies on this specific compound are scarce, derivatives have shown strong inhibition of cancer cell lines such as NCI-ADR-RES and Messa/Dx5MDR. These findings suggest that further exploration of this compound could yield valuable insights into its anticancer potential .
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Chlorophenyl at position 3 | Anticonvulsant, analgesic |
| 4-Amino-3-chloro-1H-pyrrole-2,5-dione | Amino group at position 4 | Tyrosine kinase inhibitor |
| 2-Phenyl-1H-pyrrole-3-carboxamide | Carboxamide at position 3 | Inverse agonist at serotonin receptors |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
